![molecular formula C15H13NO2S B1268940 Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol CAS No. 413606-87-8](/img/structure/B1268940.png)
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol
Overview
Description
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol is a chemical compound with the molecular formula C15H13NO2S . It has a molecular weight of 271.34 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The IUPAC name of this compound is 1,3-benzothiazol-2-yl(4-methoxyphenyl)methanol . The InChI code is 1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9,14,17H,1H3 .Physical And Chemical Properties Analysis
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol is a solid compound with a molecular weight of 271.34 .Scientific Research Applications
Synthesis of Novel Derivatives
A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . This process uses a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .
Biological Evaluation of Thiazole Derivatives
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Quorum Sensing Inhibitors
A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, and inhibiting it is a promising strategy for combating bacterial infections .
Antioxidant Properties
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds showed potent antioxidant activity .
Future Directions
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, it belongs to the class of substituted benzothiazoles, which have been evaluated for their antimicrobial activity .
Target of Action
Mode of Action
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9,14,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZWNCTWDYZBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349442 | |
Record name | BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol | |
CAS RN |
413606-87-8 | |
Record name | BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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